Harmol

CYP450 inhibition drug-drug interaction hepatic metabolism

Harmol is the β-carboline with a free C7-OH, enabling superior DYRK1A:MAO-A selectivity vs harmine (MAO-A IC50 0.50 μM vs 0.06 μM), a better glioma therapeutic window, and 3.3-fold more potent CYP3A4 inhibition (Ki 5.13 μM). It uniquely promotes TFEB nuclear translocation and α-synuclein clearance—a mechanism not observed with harmine. It is the most potent antifungal among β-carbolines against B. cinerea and P. digitatum. For DYRK1A-targeted oncology, Parkinson's TFEB research, or antifungal discovery, harmol is mandatory—harmine substitution introduces off-target risk and loss of mechanism. Order high-purity (≥98%) harmol now.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 40580-83-4; 487-03-6
Cat. No. B15609216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmol
CAS40580-83-4; 487-03-6
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
InChIInChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3
InChIKeyLBBJNGFCXDOYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmol (CAS 487-03-6) – A 7-Hydroxy-β-Carboline with Differentiated DYRK1A Selectivity, DNA Intercalation Potency, and CYP Inhibition Profile Versus Harmine-Class Alkaloids


Harmol (1-methyl-9H-pyrido[3,4-b]indol-7-ol) is a fully aromatic β-carboline alkaloid naturally occurring in Peganum harmala roots at ~1.4% w/w alongside its 7-methoxy analog harmine [1]. Unlike harmine—the most extensively studied member of the harmala alkaloid family—harmol bears a free hydroxyl group at the C7 position rather than a methoxy substituent, a structural divergence that drives quantifiable differences in DNA intercalation potency, cytochrome P450 inhibition kinetics, kinase (DYRK1A) versus monoamine oxidase A (MAO-A) selectivity, and antifungal efficacy [2][3][4]. These differentiation axes are material to procurement decisions in drug discovery programs targeting glioblastoma, Parkinson's disease, antifungal development, and any research context where reducing MAO-A-mediated off-target effects while preserving DYRK1A inhibition is a critical design criterion.

Why Harmol Cannot Be Casually Substituted with Harmine or Harmaline in Experimental Workflows


Although harmol, harmine, and harmaline share the β-carboline scaffold and are often co-isolated from Peganum harmala, their divergent substitution patterns at C7 (hydroxyl vs. methoxy) and ring saturation state produce non-overlapping pharmacological signatures that preclude interchangeable use. At the level of CYP450-mediated metabolism, harmol inhibits CYP3A4 with a Ki of 5.13 μM—approximately 3.3-fold more potently than harmine (Ki = 16.76 μM)—while being a weaker CYP2D6 inhibitor (Ki = 47.11 μM vs. 36.48 μM) [1]. In DYRK1A-targeted oncology, harmol provides superior selectivity over MAO-A compared to harmine, translating into a measurably better therapeutic window in glioma xenograft models [2]. Furthermore, the DNA intercalation potency ranking places harmol above harmine and harmaline, and harmol uniquely combines fungicidal activity against Botrytis cinerea with the ability to promote TFEB nuclear translocation and α-synuclein clearance—a mechanism not reported for the 7-methoxy analogs [3][4][5]. Substituting harmol with harmine in any of these experimental contexts introduces either enhanced off-target risk, altered metabolic stability, or loss of the specific mechanistic phenotype under investigation.

Quantitative Comparative Evidence: Harmol vs. Closest β-Carboline Analogs Across Five Differentiation Dimensions


CYP3A4 Inhibitory Potency: Harmol Is 3.3-Fold More Potent than Harmine in Human Liver Microsomes

In a head-to-head kinetic study using human liver microsomes and UPLC/HPLC quantification, harmol inhibited CYP3A4 with a Ki of 5.13 μM via a noncompetitive mechanism, whereas harmine exhibited a Ki of 16.76 μM under identical assay conditions [1]. This represents a 3.27-fold greater inhibitory potency for harmol. Conversely, harmol was a weaker competitive inhibitor of CYP2D6 (Ki = 47.11 μM) compared to harmine (Ki = 36.48 μM) and harmaline (Ki = 20.69 μM) [1]. The divergent rank order (harmol > harmine for CYP3A4; harmaline > harmine > harmol for CYP2D6) demonstrates that the C7 hydroxyl substitution alters isoform specificity in a way that cannot be predicted from the harmine scaffold alone.

CYP450 inhibition drug-drug interaction hepatic metabolism herb-drug interaction

DNA Intercalation Potency: Harmol Ranks Highest Among Six β-Carbolines in Plasmid Unwinding Assays

In a comparative study of six β-carboline derivatives (harmol, harmine, harmaline, harmalol, harman, norharman) using superhelical plasmid pBR322 DNA unwinding experiments, the magnitude of intercalation decreased in the order: harmol > harmine > harmaline > harman > norharman [1]. The intercalative binding was confirmed by absorption spectroscopy, ethidium bromide displacement fluorescence, and circular dichroism. The hydroxyl group at C7 (harmol) conferred higher binding affinity than the methoxy group (harmine), consistent with the finding that polar -OH and -OCH₃ groups increase affinity at the first specific binding term [1]. This ranking has direct implications for DNA-targeted anticancer strategies and any assay where β-carboline-DNA interactions may confound results.

DNA binding intercalation topoisomerase inhibition mutagenicity anticancer mechanism

Antifungal Efficacy: Harmol Demonstrates Highest Inhibitory Activity Against Penicillium digitatum and Botrytis cinerea Among Six Tested β-Carbolines

Six β-carbolines were tested in vitro against conidia germination of the two major postharvest fungal pathogens P. digitatum and B. cinerea. Full aromatic β-carbolines (harmine, harmol, norharmane, harmane) exhibited marked conidia germination inhibition at 0.5–1 mM, whereas dihydro-β-carbolines (harmaline, harmalol) only caused a germination delay. Among all six compounds, harmol showed the highest inhibitory effect on both pathogens [1]. At 1 mM, harmol caused severe cellular damage (disorganized cytoplasm, thickened cell wall) after 24 h and exerted a fungicidal effect on B. cinerea, while its effect on P. digitatum was fungistatic. Residual infectivity on lemons and blueberries was significantly reduced. These findings position harmol, not harmine or harmaline, as the most potent antifungal candidate in this chemical series.

antifungal postharvest pathogen Botrytis cinerea Penicillium digitatum fungicide discovery

DYRK1A vs. MAO-A Selectivity: Harmol Provides the Best Selectivity Window Among Harmine Analogs and a Superior Therapeutic Window in Glioma Xenograft In Vivo

Harmine's clinical translation as a DYRK1A inhibitor for glioblastoma has been constrained by its potent off-target MAO-A inhibition. A systematic selectivity profiling study using TR-FRET-based DYRK1A and MAO-A Glo assays across a panel of harmine analogs identified harmol as the compound with the best selectivity for DYRK1A over MAO-A [1]. In a glioma tumor xenograft mouse model, harmol demonstrated a better therapeutic window compared to harmine—meaning harmol achieved antitumor efficacy with reduced MAO-A-mediated central nervous system side effects at effective doses [1]. Supporting this, MAO-A Glo assay data show harmol MAO-A IC50 = 0.50 μM versus harmine MAO-A IC50 = 0.06 μM (~8.3-fold difference), while maintaining DYRK1A inhibitory activity (harmol DYRK1A IC50 = 90.0 nM vs. harmine IC50 = 33–80 nM) [1].

DYRK1A kinase inhibitor MAO-A off-target glioblastoma kinase selectivity therapeutic window

TFEB-Mediated α-Synuclein Degradation via Autophagy-Lysosome Pathway: A Pharmacological Phenotype Unique to Harmol Among Natural β-Carbolines Investigated to Date

Harmol was shown to reduce α-synuclein protein levels in a dose- and time-dependent manner in cells overexpressing human A53T mutant α-syn, acting through the AMPK-mTOR-TFEB axis to promote TFEB nuclear translocation, restore autophagic flux, and upregulate lysosomal biogenesis [1]. In transgenic mice, harmol treatment improved motor deficits and reduced α-synuclein load in the substantia nigra and prefrontal cortex [1]. This TFEB-dependent autophagy-lysosome pathway activation has not been reported for harmine, harmaline, or other natural β-carbolines as of the current literature—representing a mechanistically distinct pharmacological phenotype. While this is not a direct head-to-head comparison (the study focused on harmol alone), the absence of comparable TFEB/α-synuclein clearance data for harmine-class compounds constitutes a class-level differentiation point that merits consideration in Parkinson's disease research procurement.

Parkinson's disease α-synuclein TFEB autophagy lysosomal biogenesis neuroprotection

Evidence-Backed Application Scenarios Where Harmol's Differentiated Profile Provides a Quantifiable Advantage Over Harmine and Harmaline


DYRK1A-Targeted Glioblastoma Drug Discovery Requiring Reduced MAO-A-Mediated Neurological Side Effects

In glioblastoma programs where DYRK1A kinase inhibition is the intended on-target mechanism, harmol should be prioritized over harmine. The Tarpley et al. (2021) selectivity profiling demonstrated that harmol provides the best DYRK1A:MAO-A discrimination in the harmine analog series, and glioma xenograft in vivo data confirmed a better therapeutic window [1]. With harmol MAO-A IC50 = 0.50 μM versus harmine = 0.06 μM—while DYRK1A IC50 values remain within the same order of magnitude (90 nM vs. 33–80 nM)—harmol substantially reduces the confounding serotonergic and dopaminergic effects that have historically limited harmine's translational prospects [1]. Researchers should procure harmol rather than harmine when the experimental design requires DYRK1A inhibition without MAO-A-mediated confounds.

Antifungal Lead Development Against Postharvest Phytopathogens (Penicillium digitatum and Botrytis cinerea)

The Olmedo et al. (2017) head-to-head screening of six β-carbolines established harmol as the most potent antifungal agent against both P. digitatum (citrus green mold) and B. cinerea (gray mold) [1]. Harmol was the only compound to exert a fungicidal effect on B. cinerea at 1 mM, with membrane permeabilization at sub-inhibitory concentrations and significant reduction of residual infectivity on fruit [1]. Furthermore, UVA photoactivation can enhance harmol's antifungal potency, a property not shared by dihydro-β-carbolines . For agrochemical or postharvest fungicide discovery programs, harmol—not harmine or harmaline—is the empirically validated starting point based on direct comparative efficacy data.

Parkinson's Disease Research Targeting Autophagy-Lysosome-Mediated α-Synuclein Clearance

The Zhu et al. (2022) study in npj Parkinson's Disease demonstrated that harmol uniquely activates the AMPK-mTOR-TFEB signaling axis to promote TFEB nuclear translocation, restore autophagic flux, upregulate lysosomal biogenesis, and achieve α-synuclein clearance both in vitro (A53T mutant α-syn cells) and in vivo (transgenic mouse model with motor improvement) [1]. No peer-reviewed evidence currently exists demonstrating this mechanism for harmine, harmaline, or other natural β-carbolines. Procurement of harmol is therefore mandatory for any PD research program investigating TFEB-mediated α-synuclein proteostasis; harmine or harmaline cannot serve as substitute tool compounds for this pathway.

In Vitro Drug-Drug Interaction Screening Requiring CYP3A4 Inhibition Profiling of β-Carboline-Containing Botanicals or Derivatives

For pharmacokinetic and DDI screening programs, harmol must be included as an independent test article alongside—not in place of—harmine. The Zhao et al. (2011) kinetic analysis in human liver microsomes revealed that harmol inhibits CYP3A4 with a Ki of 5.13 μM, which is 3.27-fold more potent than harmine (Ki = 16.76 μM) [1]. At the same time, harmol is a weaker CYP2D6 inhibitor (Ki = 47.11 μM) than both harmine (36.48 μM) and harmaline (20.69 μM) [1]. These divergent isoform-specific potencies mean that DDI risk assessments for Peganum harmala extracts or β-carboline-containing formulations cannot rely on harmine data as a surrogate for harmol; both compounds must be characterized independently to generate clinically relevant interaction predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harmol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.